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Compound of Interest

Compound Name: Azetidine-3-carbonitrile

Cat. No.: B1291615

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as
a highly valuable and versatile building block in organic synthesis. Its unique structural and
electronic properties, characterized by the presence of a reactive nitrile group and a
conformationally constrained azetidine ring, make it an attractive scaffold for the construction of
complex molecular architectures. This guide provides a comprehensive overview of the
synthesis, properties, and key applications of azetidine-3-carbonitrile, with a focus on its utility
in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

Azetidine-3-carbonitrile is typically handled as its more stable hydrochloride salt, which
exhibits improved solubility in polar solvents.[1][2] The N-Boc protected form is also a common
intermediate in many synthetic routes.[3] Key physicochemical and spectroscopic data are
summarized in the tables below.
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Property Value Source(s)
Molecular Formula CaHsN2 [4]
Molecular Weight 82.11 g/mol [4]
CAS Number 73276-86-2 [4]
N ) 227.7 °C at 760 mmHg
Boiling Point ) [5]
(Predicted)

Table 1: Physicochemical Properties of Azetidine-3-carbonitrile

Molecular
Molecular .
Compound Weight (g/mol CAS Number Form
Formula
)
Azetidine-3- )
o Off-white to
carbonitrile CaH7CIN2 118.57 345954-83-8 ]
_ yellow solid
Hydrochloride
1-Boc-3- .
CoH14N202 182.22 142253-54-1 Not specified

cyanoazetidine

Table 2: Properties of Azetidine-3-carbonitrile Hydrochloride and its N-Boc Derivative.[2][3][6]

Synthesis of Azetidine-3-carbonitrile

The synthesis of azetidine-3-carbonitrile can be achieved through a multi-step sequence,
typically involving the formation of an N-protected azetidine precursor followed by introduction
of the nitrile functionality and subsequent deprotection. A common and effective strategy
involves the Horner-Wadsworth-Emmons reaction of an N-protected 3-azetidinone.
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Synthesis of Azetidine-3-carbonitrile HCI

HCl in a suitable solvent

Hydrogenation (e.g., Hz, Pd/C)
N-Boc-3-(cyanomethylene)azetidine

4 Synthesis of N-Boc-3-(cyanomethylene)azetidine h

Potassium tert-butoxide in THF
Diethyl (cyanomethyl)phosphonate g N-Boc-3-(cyanomethylene)azetidine

Horner-Wadsworth-Emmons Reaction

N-Boc-3-azetidinone
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Azetidine-3-carbonitrile HCI

Reduction
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N-Boc-azetidine-3-carbonitrile

Click to download full resolution via product page
A schematic workflow for the synthesis of azetidine-3-carbonitrile hydrochloride.

Experimental Protocols
Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-
carboxylate

This protocol is adapted from a reported green synthesis of a key intermediate for Baricitinib.[1]

Materials:

¢ Diethyl (cyanomethyl)phosphonate
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e Potassium tert-butoxide solution in THF (1 M)
o tert-butyl 3-oxoazetidine-1-carboxylate

o Tetrahydrofuran (THF)

Procedure:

e To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly adda 1 M
solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at
-5 °C.

e Stir the mixture at -5 °C for 3 hours.

e Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

o Continue stirring at -5 °C for an additional 2 hours.

 Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

o Work-up and purify the product by appropriate methods (e.g., extraction and
chromatography) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis of Azetidine-3-carbonitrile Hydrochloride

This protocol involves the reduction of the exocyclic double bond and subsequent deprotection
of the Boc group.

Materials:

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Palladium on carbon (Pd/C)

Hydrogen gas

Methanol

Hydrochloric acid (e.g., 3 M in acetonitrile)
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Procedure:

» Reduction: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and
add a catalytic amount of Pd/C.

 Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by
TLC or LC-MS).

« Filter the catalyst and concentrate the filtrate to obtain tert-butyl 3-cyanoazetidine-1-
carboxylate.

o Deprotection: Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate in acetonitrile and
add a solution of hydrochloric acid (e.g., 3 M in acetonitrile).[1]

e Stir the mixture at room temperature for 16 hours.[1]

o Concentrate the reaction mixture under vacuum. The resulting solid can be recrystallized to
afford pure azetidine-3-carbonitrile hydrochloride.[1]

Reactivity and Applications in Organic Synthesis

The synthetic utility of azetidine-3-carbonitrile stems from the reactivity of both the nitrile
group and the azetidine ring.

Azetidine-3-carbonitrile

Hydrolysis (partial) Hydrolysis (complete) Reductidn (e.g.. LIAIH4) Grignard Reaction Electrophilic Substitution on N Nuclepphilic Ring Opening
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Key reactions of azetidine-3-carbonitrile.
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The nitrile group can be readily transformed into other valuable functional groups:

e Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide
or a carboxylic acid.[7]

e Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)azetidine) using
reducing agents like lithium aluminum hydride.[7]

» Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after
hydrolysis.[7]

The strained azetidine ring can undergo nucleophilic ring-opening reactions, providing access
to substituted acyclic amines.[8][9] Furthermore, the secondary amine of the unprotected
azetidine allows for N-alkylation and N-acylation, enabling the introduction of diverse
substituents.

Applications in Medicinal Chemistry

The rigid azetidine scaffold is of particular interest in drug discovery as it can impart favorable
physicochemical properties to bioactive molecules, such as improved metabolic stability and
aqueous solubility.[10] The three-dimensional nature of the azetidine ring allows for the
exploration of chemical space that is not easily accessible with more traditional, planar ring
systems.[1]

Azetidine-3-carbonitrile and its derivatives have been utilized as key intermediates in the
synthesis of a variety of biologically active compounds, including:

o JAK1/JAK2 Inhibitors: As a key building block for the synthesis of Baricitinib, an inhibitor of
Janus kinase 1 and 2.[1]

e Anticancer Agents: The azetidine scaffold is found in compounds with potential anticancer
properties.[11]

o Fragment-Based Drug Discovery (FBDD): The small, rigid structure of azetidine-3-
carbonitrile makes it an ideal fragment for FBDD campaigns to identify novel lead
compounds.[12]
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Conclusion

Azetidine-3-carbonitrile is a powerful and versatile building block in organic synthesis with
significant applications in medicinal chemistry. Its unique combination of a strained ring system
and a reactive nitrile group provides a gateway to a diverse range of complex molecules. The
synthetic routes outlined in this guide, along with an understanding of its reactivity, will enable
researchers and drug development professionals to effectively utilize this valuable scaffold in
the design and synthesis of novel chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A green and facile synthesis of an industrially important quaternary heterocyclic
intermediates for baricitinib - PMC [pmc.ncbi.nim.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

e 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-
azetidinone - Google Patents [patents.google.com]

e 4. youtube.com [youtube.com]

e 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem
[benchchem.com]

e 6. Organic Syntheses Procedure [orgsyn.org]

e 7.CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the
hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

e 8.1254120-12-1|tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate|BLD Pharm
[bldpharm.com]

e 9. Organic Syntheses Procedure [orgsyn.org]
e 10. cenmed.com [cenmed.com]

e 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1291615?utm_src=pdf-body
https://www.benchchem.com/product/b1291615?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://pubs.acs.org/doi/10.1021/acs.joc.5c00341
https://patents.google.com/patent/CN111362852A/en
https://patents.google.com/patent/CN111362852A/en
https://www.youtube.com/watch?v=Ohoh_OyLE3s
https://www.benchchem.com/product/b1524619
https://www.benchchem.com/product/b1524619
http://orgsyn.org/demo.aspx?prep=v88p0152
https://patents.google.com/patent/CN106831523A/en
https://patents.google.com/patent/CN106831523A/en
https://www.bldpharm.com/products/1254120-12-1.html
https://www.bldpharm.com/products/1254120-12-1.html
https://orgsyn.org/demo.aspx?prep=cv6p0207
https://cenmed.com/tert-butyl-3-1-cyano-1-methylethyl-azetidine-1-carboxylate-c09-1175-764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Azetidine-3-carbonitrile: A Versatile Building Block for
Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291615#azetidine-3-carbonitrile-as-a-building-block-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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